Cas no 24444-76-6 (Dibenzothiophene, 4-methoxy-1-nitro-)
Dibenzothiophene, 4-methoxy-1-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Dibenzothiophene, 4-methoxy-1-nitro-
- 24444-76-6
- SCHEMBL3292556
- QJDUNZOFYNCOOY-UHFFFAOYSA-N
- SY282554
- 4-Methoxy-1-nitro-dibenzothiophene
- 4-Methoxy-1-nitrodibenzo[b,d]thiophene
- DB-185013
- 4-methoxy-1-nitrodibenzothiophene
-
- MDL: MFCD34565641
- Inchi: 1S/C13H9NO3S/c1-17-10-7-6-9(14(15)16)12-8-4-2-3-5-11(8)18-13(10)12/h2-7H,1H3
- InChI Key: QJDUNZOFYNCOOY-UHFFFAOYSA-N
- SMILES: C12=C(OC)C=CC([N+]([O-])=O)=C1C1=CC=CC=C1S2
Computed Properties
- Exact Mass: 259.03031432Da
- Monoisotopic Mass: 259.03031432Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 83.3Ų
Dibenzothiophene, 4-methoxy-1-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY282554-1g |
4-Methoxy-1-nitrodibenzo[b,d]thiophene |
24444-76-6 | ≥95% | 1g |
¥12150.00 | 2025-04-16 | |
| eNovation Chemicals LLC | Y1196593-1g |
4-Methoxy-1-nitrodibenzo[b,d]thiophene |
24444-76-6 | 95% | 1g |
$1485 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587326-1g |
4-Methoxy-1-nitrodibenzo[b,d]thiophene |
24444-76-6 | 98% | 1g |
¥17010 | 2023-02-23 | |
| eNovation Chemicals LLC | Y1196593-1g |
4-Methoxy-1-nitrodibenzo[b,d]thiophene |
24444-76-6 | 95% | 1g |
$1485 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1196593-1g |
4-Methoxy-1-nitrodibenzo[b,d]thiophene |
24444-76-6 | 95% | 1g |
$1485 | 2025-02-20 |
Dibenzothiophene, 4-methoxy-1-nitro- Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on Dibenzothiophene, 4-methoxy-1-nitro-
Dibenzothiophene, 4-methoxy-1-nitro- (CAS No. 24444-76-6): A Comprehensive Overview
Dibenzothiophene, 4-methoxy-1-nitro- (CAS No. 24444-76-6) is a heterocyclic organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural and functional properties. This compound belongs to the dibenzothiophene family, which is characterized by a fused ring system consisting of two benzene rings connected by a sulfur atom. The presence of both a methoxy group and a nitro group in the molecular structure of Dibenzothiophene, 4-methoxy-1-nitro- contributes to its diverse reactivity and potential applications in various scientific domains.
The chemical formula of Dibenzothiophene, 4-methoxy-1-nitro- is C₁₁H₇NO₃S, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The molecular weight of this compound is approximately 233.27 g/mol, making it a relatively heavy molecule compared to simpler aromatic compounds. The structural arrangement of the functional groups in Dibenzothiophene, 4-methoxy-1-nitro- imparts distinct electronic and steric properties that make it a valuable intermediate in organic synthesis.
In recent years, Dibenzothiophene, 4-methoxy-1-nitro- has been extensively studied for its potential applications in pharmaceuticals, agrochemicals, and material science. One of the most notable areas of research involves its role as a precursor in the synthesis of biologically active molecules. The nitro group in the structure can be readily reduced to an amine, which opens up possibilities for further functionalization and the development of novel pharmacophores.
Recent studies have highlighted the significance of Dibenzothiophene, 4-methoxy-1-nitro- in medicinal chemistry. Researchers have demonstrated its utility in the synthesis of compounds with antimicrobial and anti-inflammatory properties. The methoxy group enhances the lipophilicity of the molecule, making it more suitable for membrane permeability and thus improving bioavailability. This characteristic has been particularly useful in designing drug candidates that require efficient absorption and distribution within the body.
The electronic properties of Dibenzothiophene, 4-methoxy-1-nitro- also make it a promising candidate for applications in organic electronics. Dibenzothiophene derivatives are known for their ability to form stable conjugated systems, which are essential for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The nitro group further modulates the electron density within the molecule, influencing its optoelectronic behavior. This has led to investigations into using Dibenzothiophene, 4-methoxy-1-nitro- as a building block for advanced materials with enhanced performance characteristics.
In addition to its pharmaceutical and material science applications, Dibenzothiophene, 4-methoxy-1-nitro- has been explored for its role in catalysis. The presence of both sulfur and nitrogen heteroatoms provides multiple sites for coordination with transition metals, making it an effective ligand in various catalytic systems. Recent research has shown that complexes formed with metals such as palladium and copper can be used for cross-coupling reactions, which are crucial steps in synthesizing complex organic molecules.
The synthesis of Dibenzothiophene, 4-methoxy-1-nitro- typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route involves the nitration of dibenzothiophene followed by selective methylation at the para position relative to the nitro group. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.
The environmental impact of using Dibenzothiophene, 4-methoxy-1-nitro- as an intermediate has also been a subject of interest. While it does not pose significant environmental hazards due to its stability and lack of toxicity, proper handling and disposal procedures must be followed to minimize any potential ecological impact. Researchers are continuously working on optimizing synthetic routes to reduce waste generation and improve atom economy.
In conclusion, Dibenzothiophene, 4-methoxy-1-nitro- (CAS No. 24444-76-6) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate in pharmaceutical synthesis, material science research, and catalytic processes. As our understanding of its properties continues to grow, so too do the possibilities for innovative applications that could benefit society in numerous ways.
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